16-Iodo-9-hexadecenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
80936-07-8 |
|---|---|
Molecular Formula |
C16H29IO2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(E)-16-iodohexadec-9-enoic acid |
InChI |
InChI=1S/C16H29IO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1,3H,2,4-15H2,(H,18,19)/b3-1+ |
InChI Key |
JESVWFGZYQLYSQ-HNQUOIGGSA-N |
SMILES |
C(CCCC=CCCCCCCI)CCCC(=O)O |
Isomeric SMILES |
C(CCC/C=C/CCCCCCI)CCCC(=O)O |
Canonical SMILES |
C(CCCC=CCCCCCCI)CCCC(=O)O |
Synonyms |
16-iodo-9-hexadecenoic acid 16-iodo-9-hexadecenoic acid, 123I-labeled 16-iodo-9-hexadecenoic acid, 131I-labeled 16-iodo-9-hexadecenoic acid, 131I-labeled, (Z)-isomer omega-IHDA |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Considerations for 16 Iodo 9 Hexadecenoic Acid
Chemical Synthesis Routes for 16-Iodo-9-hexadecenoic Acid
The synthesis of this compound, particularly its radioactively labeled form, involves carefully planned chemical routes that begin with specific precursors and employ specialized halogenation and purification techniques.
Precursor Chemistry and Stereoselective Synthesis
The foundation for the synthesis of this compound lies in the chemistry of its precursors. The process often starts from a lactone, such as 7-hexadecenolide (ambrettolide), which undergoes saponification to yield the corresponding omega-hydroxy fatty acid. google.com This initial step is crucial as it opens the ring structure to create a linear fatty acid chain with a terminal hydroxyl group, which can be further modified for halogenation. google.com
The general pathway for preparing the non-radioactive precursor often involves:
Protection of a bromoalkanol, for instance, reacting 9-bromo-1-nonanol (B138564) with 2,3-dihydro-2H-pyran. nih.gov
An acetylide coupling reaction with (trimethylsilyl)acetylene. nih.gov
A second acetylide coupling to introduce the remaining part of the carbon chain. nih.gov
Selective reduction of the resulting alkyne to a cis-alkene.
Deprotection and oxidation to yield the carboxylic acid. organic-chemistry.org
Halogenation Techniques and Isotopic Labeling Strategies (e.g., Iodine-123 incorporation)
The introduction of iodine, particularly a radioactive isotope like Iodine-123, at the terminal (omega) position is the defining step in the synthesis of this compound for imaging purposes. google.com
Several methods for radioiodination have been developed:
Isotopic Exchange: A common and straightforward method involves the isotopic exchange of a stable halogen (like bromine or iodine) with a radioisotope of iodine. acs.org For instance, 16-bromo-9-hexadecenoic acid can be reacted with radioactive sodium iodide (e.g., [¹²³I]NaI) in a suitable solvent like methyl ethyl ketone or acetone. acs.orgsnmjournals.org This reaction can achieve high radiochemical yields, often exceeding 95%. acs.org The process can be facilitated by heat, with reactions sometimes performed in a melt of pivalic acid at elevated temperatures. scispace.com
Organoborane Intermediates: A rapid and mild method for incorporating radioiodine involves the use of organoboranes. snmjournals.org An unsaturated fatty acid precursor is first reacted with an organoborane, followed by the introduction of radioiodide in the presence of a gentle oxidizing agent. This technique can lead to excellent radiochemical yields in a very short time. snmjournals.org
Electrophilic Radioiodination: This method involves an oxidizing agent, such as chloramine-T, to generate an electrophilic form of radioiodine that then reacts with the precursor molecule. diva-portal.org Optimization of this reaction includes adjusting the amount of precursor, reaction time, and the quantity of the oxidizing agent to maximize the radiochemical yield. diva-portal.org
The choice of Iodine-123 is advantageous for medical imaging due to its favorable physical properties, including a 159 keV gamma-ray emission ideal for SPECT cameras and a relatively short half-life which minimizes the radiation dose to the patient. osti.govscispace.com
Radiochemical Purity Assessment and Maintenance for Research Applications
Ensuring the radiochemical purity of the final product is paramount for its use in research and clinical studies. The presence of impurities, such as free radioiodide, can interfere with imaging results and lead to misinterpretation. snmjournals.org
Assessment Techniques: Thin-layer chromatography (TLC) is a widely used method to determine radiochemical purity. snmjournals.org The radiolabeled fatty acid is spotted on a silica (B1680970) gel plate and developed in a solvent system (e.g., n-hexane/diethyl ether/glacial acetic acid). The positions of the radiolabeled compound and potential impurities like free radioiodide are then determined by scanning the plate for radioactivity. High-performance liquid chromatography (HPLC) is another powerful technique that can simultaneously provide information on both chemical and radiochemical purity. scispace.com
Purity Maintenance: The stability of the radiolabeled compound is crucial. Studies have shown that radioiodinated fatty acids like ¹²³I-16-iodo-9-hexadecenoic acid can be stable in formulation for at least 24 hours. Proper storage conditions are necessary to prevent degradation and the release of free radioiodide.
| Parameter | Methodology | Typical Result/Observation | Reference |
| Purity Analysis | Thin-Layer Chromatography (TLC) | >95% radiochemical purity | snmjournals.org |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | Confirms chemical and radiochemical purity | scispace.com |
| Common Impurity | Free Radioiodide | Separated from the product on TLC (Rf=0.0) | |
| Stability | In formulation | Stable for at least 24 hours |
Production and Isolation of Radioiodine for this compound Labeling
The availability of high-purity radioiodine, specifically Iodine-123, is a prerequisite for the successful synthesis of radiolabeled this compound. Iodine-123 is typically produced in a cyclotron. osti.govscispace.com
Production Reactions: Several nuclear reactions can be used to produce I-123. A common method involves the proton bombardment of enriched Tellurium-124 (¹²⁴Te) via the ¹²⁴Te(p, 2n)¹²³I reaction. osti.govscispace.com Another route is through the decay of Xenon-123 (¹²³Xe), which can be produced from targets like Xenon-124. nih.gov The advantage of the Xenon-123 precursor route is that the xenon gas can be separated from the target material and allowed to decay in isolation, resulting in I-123 with very high radionuclide purity. osti.govscispace.com
Target Materials and Isolation: For the tellurium route, the target material is often tellurium oxide (TeO₂) electroplated onto a copper plate or mixed with aluminum powder to improve heat transfer. osti.govnih.gov After irradiation, the I-123 is separated from the tellurium target. This can be achieved by dry distillation, where the iodine is volatilized at high temperatures (around 750°C) and then trapped. scispace.comsnmjournals.org The isolated radioiodine is then converted into a chemically useful form, such as sodium iodide ([¹²³I]NaI) in a dilute sodium hydroxide (B78521) solution, ready for labeling reactions. nih.gov
| Production Method | Nuclear Reaction | Target Material | Key Advantage/Consideration | Reference |
| Direct Cyclotron Production | ¹²⁴Te(p, 2n)¹²³I | Highly enriched ¹²⁴TeO₂ | High enrichment is necessary to minimize ¹²⁴I contamination. | osti.govscispace.com |
| Indirect (Generator) | ¹²⁴Xe(p, 2n)¹²³Cs → ¹²³Xe → ¹²³I | Enriched ¹²⁴Xe gas | Produces ¹²³I with very high radionuclide purity. | osti.govnih.gov |
| Isolation Technique | Dry Distillation | Irradiated TeO₂ target | Efficient separation of iodine from the target matrix. | scispace.comsnmjournals.org |
Advanced Analytical Techniques in Research of 16 Iodo 9 Hexadecenoic Acid
Chromatographic Methods for Isolation and Characterization of 16-Iodo-9-hexadecenoic Acid and its Metabolites
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and analysis of this compound and its metabolites from biological extracts. These methods allow for the purification of the radiolabeled fatty acid and the quantitative analysis of its metabolic fate.
Research involving radioiodinated fatty acid analogs frequently employs reverse-phase HPLC (RP-HPLC) for analysis. umich.eduplos.org In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. For instance, studies on similar iodinated fatty acids have utilized solvent systems like methanol/water/acetic acid mixtures to achieve separation. umich.edu The separation principle is based on the differential partitioning of the analytes between the stationary and mobile phases. The parent compound, this compound, being more lipophilic, will have a longer retention time compared to its more polar metabolites that are produced through processes like β-oxidation. plos.org
In metabolic studies of radiogallium-labeled fatty acid derivatives, HPLC analysis of tissue extracts (heart and liver) revealed the presence of metabolic radioactivity peaks that were more polar (i.e., had shorter retention times) than the parent compound. plos.org This indicates the transformation of the fatty acid into water-soluble metabolites. Similarly, analysis of the metabolites of 15-(p-iodophenyl)-3-(R,S)methylpentadecanoic acid (BMIPP) in myocardial tissue involved homogenization, centrifugation, and subsequent HPLC analysis of the supernatant. snmjournals.org These established methodologies for related compounds are directly applicable to the study of this compound, allowing for the isolation and characterization of the intact molecule and its metabolic byproducts from cardiac lipids. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Waters µ-Bondapak C-18, Partisil 10 ODS-2) | umich.edu |
| Mobile Phase | Gradient or isocratic mixtures, commonly containing Methanol, Water, and Acetic Acid (e.g., MeOH/H₂O/HOAc 86:9:5) | umich.edu |
| Flow Rate | Typically 1-2 mL/min | umich.edu |
| Detection | Simultaneous UV (e.g., 254 nm) and radioactivity flow detection | umich.edu |
| Sample Preparation | Solvent extraction of lipids from tissue homogenates, followed by centrifugation and filtration. | snmjournals.orgresearchgate.net |
Radiometric Detection and Quantification of this compound in Biological Samples
The presence of a radioiodine isotope (commonly ¹²³I or ¹²⁵I) on this compound allows for highly sensitive detection and quantification in biological samples using radiometric techniques. researchgate.netnih.gov These methods are central to its use as a metabolic tracer, particularly in cardiac studies.
A primary technique involves the external measurement of cardiac radioactivity over time following the administration of ¹²³I-16-iodo-9-hexadecenoic acid (IHA). nih.gov In studies using isolated perfused rat hearts, the time course of cardiac radioactivity is measured using a sodium iodide (NaI) crystal detector coupled to an analyzer. researchgate.netnih.gov The resulting time-activity curve provides a dynamic overview of the fatty acid's uptake, processing, and clearance by the myocardium.
To translate these external measurements into quantitative metabolic data, researchers have developed compartmental mathematical models. researchgate.netnih.gov A validated four-compartment model effectively describes the distribution of radioactivity. nih.gov This model allows for the estimation of IHA concentration in different metabolic pools without invasive procedures, based solely on the analysis of the cardiac time-activity curve. nih.gov The validation of this model was achieved by comparing its predictions with direct measurements of radioactivity in various cellular fractions obtained through lipid extraction. nih.gov This combined approach of external detection and mathematical modeling is a powerful tool for studying the metabolic effects of ischemia, anoxia, or various drugs on fatty acid metabolism in the heart. nih.gov
| Compartment | Metabolic Pool Represented | Description | Reference |
|---|---|---|---|
| 0 | Vascular IHA | IHA present in the coronary vasculature, not yet taken up by myocardial cells. | nih.gov |
| 1 | Intramyocardial free IHA | Free, unmetabolized IHA that has entered the myocardial cells. | nih.gov |
| 2 | Esterified IHA | IHA that has been incorporated into complex lipids such as triglycerides and phospholipids (B1166683) for storage. | nih.gov |
| 3 | Iodide | Free radioiodide released as a result of the β-oxidation of IHA. Its clearance rate reflects metabolic breakdown. | nih.gov |
Spectroscopic Characterization Techniques for Related Fatty Acid Derivatives in Metabolic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed information about the chemical structure of molecules. aocs.org Both ¹H-NMR and ¹³C-NMR are powerful tools for analyzing fatty acids. nih.govwiley.com ¹H-NMR can quantify the content of omega-3 fatty acids and monitor changes in signal intensities related to olefinic and allylic protons during processes like oxidation. researchgate.net High-resolution 2D NMR methods can determine the specific types of unsaturated fatty acid acyl chains and the positions of double bonds. nih.gov This makes NMR suitable for characterizing the lipid composition of tissue extracts in metabolic studies. nih.gov
Mass Spectrometry (MS) , often coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying fatty acids and their metabolites. rsc.orgwjpls.org For analysis, fatty acids are often converted into derivatives, such as fatty acid methyl esters (FAMEs), to improve their volatility and ionization efficiency. rsc.org Tandem mass spectrometry (MS/MS) allows for the fragmentation of ions, providing structural information that can be used to locate double bonds, hydroxyl groups, and other functional modifications resulting from metabolism. researchgate.net Derivatization strategies can also be employed to introduce a charge tag onto fatty acids, significantly enhancing detection sensitivity by electrospray ionization (ESI) MS. nih.govacs.org
| Technique | Strengths in Metabolic Studies | Limitations | Reference |
|---|---|---|---|
| NMR Spectroscopy | Non-destructive; provides detailed structural information (double bond position, functional groups); quantitative without standards. | Relatively lower sensitivity compared to MS; can be complex for mixture analysis. | nih.govaocs.org |
| Mass Spectrometry (GC/MS, LC/MS) | High sensitivity and specificity; excellent for identifying and quantifying trace-level metabolites; provides molecular weight and fragmentation data for structural clues. | Often requires derivatization; destructive; quantification may require isotopic standards. | nih.govrsc.org |
Mechanistic Investigations of 16 Iodo 9 Hexadecenoic Acid Metabolism in Preclinical Models
Elucidation of Cellular and Organ-Specific Uptake Mechanisms of 16-Iodo-9-hexadecenoic Acid
The uptake of this compound (IHA), a radioiodinated fatty acid analog, has been a subject of investigation in preclinical models to understand its potential as a tracer for myocardial metabolism. Studies suggest that its uptake by the heart muscle is governed by mechanisms similar to those of natural fatty acids. google.com The uptake and gross metabolism of IHA in the myocardium appear to follow kinetics comparable to natural fatty acids, making it a useful tool for studying cardiac metabolic processes. google.com
Research in animal models, such as mice, has provided insights into the organ-specific uptake of IHA. Following intravenous administration, IHA demonstrates significant accumulation in the heart. google.com For instance, in mice, the heart tissue showed high radioactivity levels shortly after injection, which then cleared over time. science.gov This rapid uptake and subsequent clearance are characteristic of fatty acid metabolism in the heart. science.gov
The mechanism of fatty acid uptake by myocardial cells is thought to be a dual process involving both passive diffusion and a carrier-mediated system. The uptake of longer-chain fatty acid analogs like 17-iodoheptadecanoic acid is believed to be facilitated by this dual mechanism. In contrast, the uptake of IHA, a 16-carbon fatty acid, appears to be less dependent on the carrier-mediated mechanism, particularly under ischemic conditions where its uptake remains relatively stable compared to longer-chain analogs. This suggests that passive diffusion plays a more prominent role in the myocardial uptake of IHA.
The following table summarizes the key findings related to the uptake of this compound in preclinical models.
| Model System | Key Findings | Reference(s) |
| Human Myocardium (based on analog studies) | Uptake and metabolism kinetics are similar to natural fatty acids. | google.com |
| Mice | High initial uptake in the heart followed by rapid clearance. | science.gov |
| Canine Myocardium (Ischemic Model) | Uptake is less affected by ischemia compared to longer-chain fatty acid analogs, suggesting a greater reliance on passive diffusion. | |
| Isolated Rat Hearts | The presence of glucose reduces fatty acid oxidation and increases esterification, indicating that substrate availability influences uptake and metabolic fate. | nih.gov |
Intracellular Trafficking and Subcellular Compartmentalization of this compound
Once inside the myocardial cell, this compound (IHA) undergoes trafficking to various subcellular compartments for metabolism and storage. The post-translational modification of proteins with fatty acids, a process known as palmitoylation, is crucial for protein trafficking and function, directing proteins to different cellular locations. ahajournals.org While not directly studying IHA, research on the palmitoylation of proteins like the ATP-Binding Cassette Transporter A1 (ABCA1) using a palmitate analog, 16-125I-iodohexadecanoic acid, highlights the importance of fatty acylation in directing molecules within the cell. ahajournals.org This process can influence whether a fatty acid is directed towards mitochondrial beta-oxidation for energy production or esterified into complex lipids for storage.
Studies on isolated rat hearts have provided more direct evidence for the subcellular distribution of IHA. nih.gov These investigations revealed that in the presence of an exogenous substrate like glucose, there is an increased esterification of fatty acids. nih.gov Analysis of subcellular fractions showed that in the mitochondrial fraction, the majority of radioactivity from labeled IHA is found in the organic phase, particularly as polar lipids. nih.gov Conversely, in the non-mitochondrial fraction, a much higher proportion of radioactivity is present in the aqueous phase. nih.gov This distribution suggests that mitochondria are a primary site for the initial steps of IHA metabolism, while the resulting water-soluble products are found in the cytoplasm.
Further research using methylated analogs of IHA has shed more light on its intracellular fate. nih.gov The degree of methylation on the fatty acid chain influences whether it is oxidized or stored. For instance, dimethylated IHA analogs showed an inhibition of both oxidation and esterification, leading to an accumulation of the free fatty acid within the myocardial cells. nih.gov This indicates that structural modifications can significantly alter the normal intracellular trafficking and compartmentalization of IHA.
The table below provides a summary of the subcellular distribution of this compound and its analogs.
| Subcellular Fraction | Key Findings | Reference(s) |
| Mitochondrial Fraction | High concentration of radioactivity in the organic phase, especially as polar lipids, suggesting this is a key site for initial metabolic steps. | nih.gov |
| Non-Mitochondrial Fraction (Cytoplasm) | Higher radioactivity in the aqueous phase, indicating the presence of water-soluble metabolic products. | nih.gov |
| General Intracellular Pool | The presence of glucose promotes the esterification of IHA into storage lipids. | nih.gov |
| General Intracellular Pool (with methylated analogs) | Dimethylated IHA analogs accumulate as free fatty acids due to inhibition of both oxidation and esterification. | nih.gov |
Metabolic Pathways and Biotransformation of this compound
The metabolism of this compound (IHA) in preclinical models involves several key pathways, primarily beta-oxidation, esterification, and deiodination. google.comahajournals.orgnih.govnih.govdntb.gov.ua These processes determine the ultimate fate of the fatty acid analog within the cell and its utility as a metabolic tracer.
The primary catabolic pathway for fatty acids, including IHA, in the myocardium is beta-oxidation, which occurs within the mitochondria. Studies on isolated rat hearts have shown that IHA is taken up by myocardial cells and enters the mitochondria where it undergoes oxidation. nih.gov The rate of this oxidation is influenced by the availability of other energy substrates. For example, in the absence of glucose, there is an immediate and significant oxidation of IHA. nih.gov
The process of beta-oxidation involves the sequential cleavage of two-carbon units from the fatty acid chain. In the case of IHA, this process is expected to proceed until the final radioiodinated product, likely iodoacetate, is formed. snmjournals.org This terminal metabolite is then thought to be hydrolyzed, releasing the free iodide ion. snmjournals.org
Research on structurally modified fatty acids has been conducted to modulate the rate of beta-oxidation. For instance, introducing a methyl group at the 3-position of the fatty acid chain has been shown to inhibit beta-oxidation, leading to prolonged retention of the fatty acid in the myocardium. scispace.com This strategy has been explored to develop tracers that can better delineate regional fatty acid uptake without the complication of rapid metabolic clearance. scispace.com
In addition to being catabolized for energy, IHA can be esterified and stored in the form of complex lipids, such as triglycerides and phospholipids (B1166683). ahajournals.orgnih.gov The balance between oxidation and esterification is a key indicator of the metabolic state of the myocardium.
In isolated rat hearts perfused with glucose, an increase in the storage of IHA and a decrease in its oxidation were observed. nih.gov This indicates that under conditions of adequate glucose supply, the heart preferentially utilizes glucose for energy and shunts fatty acids towards storage pathways. nih.gov The presence of insulin (B600854) further enhances this effect, promoting even greater storage of IHA. nih.gov
Studies with different radioiodinated fatty acid analogs have revealed distinct patterns of esterification. For example, straight-chain analogs are rapidly incorporated into triglycerides. scispace.com In contrast, some methyl-branched analogs show slower conversion to triglycerides, with a higher proportion remaining as free fatty acids for longer periods. scispace.com This suggests that structural modifications can significantly impact the dynamics of esterification and storage.
A critical aspect of the metabolism of radioiodinated fatty acids is the release of the iodine label, a process known as deiodination. It is generally believed that deiodination of IHA does not occur from the intact parent molecule but rather as a consequence of its metabolic breakdown. snmjournals.org
As IHA undergoes beta-oxidation, the iodine atom remains attached to the carbon chain until the final stages of catabolism. nih.govsnmjournals.org The release of the radioiodine is likely the result of the hydrolysis of the terminal radioiodinated metabolite, iodoacetate. snmjournals.org This free iodide then enters the circulating iodine pool. snmjournals.org
The rate of deiodination and subsequent washout of iodide from the myocardium can be influenced by the metabolic state of the tissue. In normally oxygenated myocardium, the rapid beta-oxidation leads to a relatively fast release of iodide. In contrast, under ischemic conditions where beta-oxidation is impaired, the release of iodide is slower, and the fatty acid is preferentially shunted towards triglyceride storage.
Esterification and Storage Dynamics of this compound Analogs
Influence of Substrates, Energy Status, and Pharmacological Modulators on this compound Metabolism
The metabolism of this compound (IHA) is highly responsive to the cellular energy status, the availability of various substrates, and the presence of pharmacological agents. These factors can significantly alter the balance between the oxidative and storage pathways of fatty acid metabolism.
In isolated rat hearts, the presence of glucose as an alternative energy substrate has a profound effect on IHA metabolism. nih.govnih.gov When hearts are perfused with a glucose-containing medium, the oxidation of IHA is reduced, and there is a corresponding increase in its esterification into storage lipids. nih.govnih.gov This shift is even more pronounced in the presence of insulin, which further promotes glucose utilization and fatty acid storage. nih.gov
The energy status of the cell, as influenced by factors like fasting, also modulates IHA metabolism. Studies on rats subjected to a 36-hour fast showed that while the myocardial uptake of IHA was not significantly increased, its metabolic fate was altered. nih.gov Fasting led to a decrease in the storage of IHA and an increase in its degradation, reflecting the body's shift towards utilizing fatty acids as a primary energy source during periods of nutrient deprivation. nih.gov
The following table summarizes the effects of different metabolic conditions on the metabolism of this compound in preclinical models.
| Condition | Effect on IHA Metabolism | Reference(s) |
| Presence of Glucose | Decreased oxidation, increased storage (esterification). | nih.govnih.gov |
| Presence of Glucose and Insulin | Enhanced storage of IHA compared to glucose alone. | nih.gov |
| Short-term Fasting | Decreased storage, increased degradation (oxidation). | nih.gov |
| Ischemia/Hypoxia (in canine models with related analogs) | Decreased oxidation, increased incorporation into triacylglycerols. | nih.gov |
These findings from preclinical models demonstrate that the metabolic pathways of IHA are dynamically regulated by the physiological state of the myocardium. This responsiveness makes radioiodinated fatty acids like IHA valuable tools for investigating the metabolic effects of various conditions and pharmacological interventions in the heart. nih.govnih.gov
Preclinical and in Vitro Research Applications of 16 Iodo 9 Hexadecenoic Acid
Assessment of Myocardial Fatty acid Metabolism in Isolated Organ Perfusion Systems (e.g., Langendorff Rat Heart)
The Langendorff-perfused isolated rat heart model has been instrumental in elucidating the myocardial metabolism of 16-iodo-9-hexadecenoic acid. In this ex vivo system, the heart is perfused with a nutrient solution, allowing for the controlled study of metabolic pathways without systemic influences. When [¹²³I]-16-iodo-9-hexadecenoic acid (¹²³I-IHA) is introduced into the coronary arteries of these isolated hearts, its metabolic fate can be tracked by measuring the time course of cardiac radioactivity. nih.gov
A key application of this model is the development and validation of mathematical compartmental models to quantify intracellular fatty acid metabolism. nih.gov These models typically analyze the cardiac time-activity curve by dividing the radioactivity into four pools: vascular ¹²³I-IHA, intramyocardial free ¹²³I-IHA, esterified ¹²³I-IHA, and free iodide released after metabolism. nih.gov
Research using this system has demonstrated that the presence of substrates like glucose can significantly alter the metabolism of ¹²³I-IHA. For instance, compared to a substrate-free perfusion, the addition of glucose was found to increase the storage of the fatty acid (in the form of esterified ¹²³I-IHA) and decrease its oxidation. nih.gov The presence of insulin (B600854) further enhanced these effects. nih.gov This technique has been validated by comparing the model's predictions with direct measurements of radioactivity in different cellular fractions, showing a high degree of correlation. nih.govnih.gov The Langendorff setup is considered a valuable tool for studying the metabolic effects of ischemia, anoxia, and the influence of various drugs on myocardial fatty acid metabolism. nih.gov
| Perfusion Condition | Effect on ¹²³I-IHA Storage (Esterification) | Effect on ¹²³I-IHA Oxidation |
|---|---|---|
| Substrate-Free | Baseline | Baseline |
| + Glucose (11 mM) | Increased | Decreased |
| + Glucose (11 mM) + Insulin | Further Increased | Further Decreased |
In Vivo Animal Model Studies for Metabolic Characterization of this compound (e.g., Canine, Rodent Models)
In vivo studies in animal models, including dogs and rodents, have been crucial for understanding the systemic behavior of this compound, particularly its myocardial uptake, clearance, and metabolic fate. These studies provide a more comprehensive picture by incorporating the effects of blood flow, plasma protein binding, and interaction with other organs.
Studies in mice have shown that among various radioiodinated fatty acids, those with a hexadecanoic or hexadecenoic acid backbone, labeled in the omega position, exhibit the highest maximal myocardial activity. oup.com The initial myocardial distribution of terminally labeled this compound has been observed to be proportional to blood flow, with a rapid blood clearance half-time. snmjournals.org
However, a significant challenge with terminally iodinated straight-chain fatty acids like this compound is their rapid metabolism, leading to the release of radioiodide. This results in high blood levels of radioactivity and modest heart-to-blood ratios, which can complicate imaging and quantitative analysis. In canine models, the decrease in myocardial activity 30 minutes after injection of a modified fatty acid was twofold less than that observed after injection of this compound (IHA), highlighting IHA's faster clearance. nih.gov
Animal models of cardiac disease have been used to investigate how this compound metabolism is altered in pathological states. In dogs with experimentally induced coronary artery occlusion, both this compound and another fatty acid analogue, 17-iodo-heptadecanoic acid, were shown to be reliable indicators of myocardial perfusion, with reduced uptake in ischemic areas. nih.gov
The Langendorff model has also been suggested as a potent tool for studying the metabolic consequences of ischemia or anoxia on IHA metabolism. nih.gov Under ischemic conditions, the heart's substrate preference shifts from fatty acids to glucose. tums.ac.ir This metabolic switch would be reflected in the altered uptake and processing of this compound, a phenomenon that can be quantitatively assessed using radiotracer techniques. nih.govresearchgate.net
Evaluation of Myocardial Extraction and Clearance Kinetics
Investigations of Lipid Metabolism in Cultured Cellular Systems and Tissue Explants
While specific studies focusing solely on this compound in cultured cells are not extensively detailed in the provided results, the use of radiolabeled lipids in cell culture is a standard technique for investigating cellular lipid metabolism. nih.gov Cultured cells, such as fibroblasts or cardiomyocytes, provide a controlled environment to study the intricate details of fatty acid uptake, transport, and incorporation into complex lipids or breakdown via β-oxidation. nih.govmdpi.com For instance, studies on cultured human fibroblasts have utilized ¹²⁵I-labeled low-density lipoproteins to investigate binding and feedback control of cholesterol biosynthesis. nih.gov Similar methodologies could be applied using this compound to probe fatty acid metabolic pathways in various cell types, including normal, transformed, and diseased cells.
Comparative Studies on Metabolic Profiles of this compound with Other Radiotracers
The metabolic and kinetic properties of this compound have been frequently compared with other radiolabeled fatty acids and perfusion tracers to determine its relative utility for cardiac imaging.
In a comparative study in dogs, the total myocardial uptake of ¹²⁵I-16-iodo-9-hexadecenoic acid (¹²⁵I-HA) was found to be approximately 40% lower than that of ¹³¹I-17-iodo-heptadecanoic acid (¹³¹I-H0A). nih.gov Interestingly, while the ratio of ¹²⁵I to ¹³¹I in normally perfused myocardium was between 0.38 and 0.81, this ratio increased to 0.87-1.03 in ischemic tissue, primarily due to a more pronounced decrease in the accumulation of ¹³¹I-H0A in the affected area. nih.gov Based on these findings, it was concluded that iodo-heptadecanoic acid might be a preferable agent for clinical cardiac imaging. nih.gov
In mice, while hexadecenoic acid labeled in the omega position showed high myocardial activity, its clearance kinetics were faster compared to modified fatty acids like 16-iodo-3-methyl hexadecanoic acid, which was designed for slower degradation. oup.comnih.gov The imaging properties of ¹²³I-16-iodo-9-hexadecenoic acid have also been compared to Thallium-201, a conventional perfusion agent, demonstrating its capability to detect areas of reduced myocardial perfusion. researchgate.net
| Radiotracer | Animal Model | Key Finding | Reference |
|---|---|---|---|
| ¹²⁵I-16-iodo-9-hexadecenoic acid (¹²⁵I-HA) vs. ¹³¹I-17-iodo-heptadecanoic acid (¹³¹I-H0A) | Dog | Total myocardial uptake of ¹²⁵I-HA was ~40% lower than ¹³¹I-H0A in normal and ischemic tissue. | nih.gov |
| This compound (IHA) vs. 16-iodo-3-methyl hexadecanoic acid | Dog | Myocardial activity decrease was twofold greater for IHA 30 minutes post-injection, indicating faster clearance. | nih.gov |
Exploration of this compound in Non-Cardiac Metabolic Research (e.g., Cancer Cell Metabolism)
The application of this compound extends beyond cardiac research into the field of oncology. Cancer cells exhibit reprogrammed metabolism, often characterized by increased de novo fatty acid synthesis to support rapid proliferation and membrane construction. mdpi.com This metabolic alteration presents a potential target for diagnostic imaging. The fundamental biochemistry of palmitic acid (a C16:0 saturated fatty acid) metabolism, which is closely related to hexadecenoic acid, is a critical area of cancer research. mdpi.com The transformation of saturated fatty acids to monounsaturated fatty acids by desaturase enzymes is a key step for cancer cells. mdpi.com While direct studies using this compound to image tumors are not prominently detailed in the search results, the principle of using radiolabeled fatty acids to probe the altered lipid metabolism in cancer is well-established. jci.org This suggests a potential role for tracers like this compound in exploring cancer cell metabolism.
Mathematical Modeling and Quantitative Analysis in 16 Iodo 9 Hexadecenoic Acid Research
Development of Compartmental Models for Kinetic Analysis of 16-Iodo-9-hexadecenoic Acid Distribution and Metabolism
To analyze the time-activity curves obtained from external detection of 123I-labeled this compound (IHA), researchers have developed compartmental models. nih.govnih.gov A widely used model consists of four compartments that represent the different pools of IHA within the heart. nih.govresearchgate.net These compartments are:
Compartment 0: Vascular IHA nih.gov
Compartment 1: Intramyocardial free IHA nih.gov
Compartment 2: Esterified IHA (e.g., triglycerides and polar lipids) nih.govnih.gov
Compartment 3: Iodide, the product of IHA oxidation nih.gov
This mathematical framework is designed to simulate the dynamic processes of IHA uptake from the bloodstream into the myocardial cells, its subsequent esterification into complex lipids for storage, and its breakdown through β-oxidation, which releases iodide. nih.govnih.gov The development of these models is crucial for translating the externally measured radioactivity into quantitative information about the intracellular metabolic pathways of fatty acids. nih.gov
Validation of Mathematical Models with Experimental Data from Biological Systems
The credibility of these compartmental models hinges on their validation against experimental data. Researchers have performed rigorous comparisons between the model's predictions and direct measurements from biological systems. In studies using isolated perfused rat hearts, the results derived from the mathematical analysis of time-activity curves have been compared with the radioactivity levels measured in various cellular fractions obtained through biopsies. nih.govnih.gov
These validation studies have consistently shown a high degree of correlation. For instance, the correlation coefficients between the values for aqueous phases (containing iodide), organic phases (containing esterified IHA), and free IHA measured by intracellular analysis and those calculated by the compartmental model have been reported to be higher than 0.97. nih.gov This strong agreement confirms that the mathematical models accurately reflect the underlying biological processes of IHA distribution and metabolism. nih.govnih.gov The successful validation of these models provides confidence in their ability to non-invasively assess myocardial fatty acid metabolism. nih.gov
Derivation of Quantitative Metabolic Parameters from Time-Activity Curves of this compound
A primary application of these validated compartmental models is the derivation of quantitative parameters that describe the metabolic fate of IHA. By fitting the model to the externally measured time-activity curves, it is possible to estimate the rates of key metabolic processes. nih.gov This analysis provides numerical data on the distribution of IHA between its two main metabolic pathways: degradation (oxidation) and storage (esterification). nih.gov
For example, the analysis can quantify the rate of IHA oxidation and the rate of its incorporation into the esterified lipid pool. snmjournals.org These quantitative parameters offer a detailed picture of the heart's energy metabolism at a molecular level, which cannot be obtained from simple imaging alone. nih.gov
Application of Modeling for Understanding Metabolic Changes Under Varying Physiological Conditions
Compartmental modeling of IHA kinetics has proven to be a valuable tool for investigating how myocardial metabolism adapts to different physiological and pathological states. Studies have successfully used this approach to quantify the effects of substrate availability, such as the presence of glucose and insulin (B600854), on fatty acid metabolism. nih.govnih.govnih.gov
For example, in isolated rat hearts, analysis using the four-compartment model demonstrated that the presence of glucose increases the storage of IHA and decreases its oxidation, with these effects being amplified by insulin. nih.govresearchgate.net Similarly, studies in dogs have used compartmental models to quantify the glucose-induced increase in IHA esterification and decrease in its oxidation. nih.gov The models have also been applied to study the metabolic changes induced by short-term fasting, showing a decrease in storage and an increase in the degradation of fatty acids. nih.gov This technique is considered potentially useful for studying the metabolic consequences of conditions like ischemia and anoxia. nih.gov
Interactive Data Table: Effect of Glucose on IHA Metabolism in Canine Myocardium
This table summarizes the findings from a study investigating the impact of glucose and insulin perfusion on the myocardial metabolism of this compound (IHA) in dogs, as determined by a compartmental mathematical model. The data illustrates the shift from fatty acid oxidation to esterification in the presence of glucose.
| Group | Myocardial IHA Distribution | Method of Analysis | Key Finding | Reference |
| Control Dogs (Fasting) | Higher oxidation, lower esterification | Compartmental Model & Biopsy | Baseline fatty acid metabolism favors oxidation for energy. | nih.gov |
| Glucose-Perfused Dogs | Lower oxidation, higher esterification | Compartmental Model & Biopsy | Glucose availability shifts metabolism towards storing fatty acids. | nih.gov |
Future Directions and Emerging Research Avenues for 16 Iodo 9 Hexadecenoic Acid and Its Analogs
Development of Next-Generation Radiolabeled Fatty Acid Analogs
The foundational structure of 16-iodo-9-hexadecenoic acid is serving as a blueprint for the design of new radiolabeled fatty acid analogs with improved characteristics for metabolic imaging. Research efforts are aimed at creating tracers with slower oxidation kinetics to enhance their evaluation with Single-Photon Emission Computed Tomography (SPECT). nih.gov
One area of investigation involves structural modifications to the fatty acid chain. For instance, the introduction of a methyl group, as seen in 16-iodo-3-methyl hexadecanoic acid, has been shown to slow down the degradation of the tracer while maintaining myocardial uptake comparable to the parent compound. nih.gov In dog models, this analog demonstrated a twofold reduction in the decrease of myocardial activity 30 minutes post-injection compared to this compound. nih.gov Conversely, dimethylated fatty acids like 16-iodo-2,2-methyl hexadecanoic acid and 16-iodo-3,3-methyl hexadecanoic acid showed significantly lower myocardial uptake, rendering them unsuitable for such studies. nih.gov
Another avenue of development is the creation of positron-emitting fatty acid analogs for Positron Emission Tomography (PET), which offers advantages in resolution and quantification. plos.orgmdpi.com Analogs such as 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) have been developed to reliably quantify long-chain fatty acid uptake rates in various organs. nih.gov The rate of fractional tissue extraction for [¹⁸F]FTHA is comparable to that of [¹¹C]palmitate, a well-established PET tracer for fatty acid metabolism. nih.govnih.gov
The table below summarizes some of the key fatty acid analogs and their characteristics.
| Analog Name | Modification | Imaging Modality | Key Findings | Reference |
| 16-iodo-3-methyl hexadecanoic acid | Methylation | SPECT | Slower degradation, similar myocardial uptake to parent compound. nih.gov | nih.gov |
| 16-iodo-2,2-methyl hexadecanoic acid | Dimethylation | SPECT | Low myocardial uptake. nih.gov | nih.gov |
| 16-iodo-3,3-methyl hexadecanoic acid | Dimethylation | SPECT | Low myocardial uptake. nih.gov | nih.gov |
| 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA) | Fluorine-18 labeling, thia-substitution | PET | Reliable for quantifying long-chain fatty acid uptake. nih.gov | nih.gov |
| trans-9(RS)-¹⁸F-fluoro-3,4(RS,RS) methyleneheptadecanoic acid (FCPHA) | Fluorine-18 labeling, methylene (B1212753) insertion | PET | Trapped after several steps of β-oxidation. nih.gov | nih.gov |
Integration with Advanced Preclinical Imaging Modalities
The utility of this compound and its newer analogs is significantly enhanced by their integration with advanced preclinical imaging modalities like SPECT and PET for small animals. researchgate.net These non-invasive techniques allow for the real-time visualization and quantification of fatty acid uptake and metabolism in living organisms. rsc.orgnih.gov
SPECT, often combined with computed tomography (SPECT/CT), provides three-dimensional information on the distribution of radiotracers. It has been instrumental in evaluating the myocardial uptake of various radioiodinated fatty acids. oup.comnih.gov For example, studies in mice have used SPECT to compare the biodistribution of different ¹²³I-labeled fatty acid analogs, revealing distinct distribution patterns based on their degree of unsaturation. researchgate.net
PET imaging, particularly when coupled with CT (PET/CT), offers superior sensitivity and spatial resolution compared to SPECT, enabling more precise quantification of metabolic processes. mdpi.com Preclinical PET imaging with tracers like [¹⁸F]FTHA allows for the detailed study of dietary fatty acid partitioning among different organs over time. nih.govnih.gov This has provided novel insights into how dietary fats are handled in conditions like prediabetes and obesity. nih.gov
The combination of these imaging techniques with sophisticated mathematical models further refines the understanding of intracellular fatty acid metabolism. nih.govcolab.ws By analyzing the time-activity curves obtained from imaging, researchers can estimate the rates of different metabolic pathways, such as oxidation and esterification, under various physiological and pathological conditions. nih.gov
Exploration for Mechanistic Insights into Lipid Dynamics
Research utilizing this compound and its analogs is providing deeper mechanistic insights into the broader landscape of lipid dynamics and metabolic reprogramming. These tracers allow for the in vivo tracking of fatty acid fate, from uptake and transport to storage and oxidation in various tissues. nih.govnih.gov
Studies using orally administered [¹⁸F]FTHA have elucidated the complex journey of dietary fatty acids. nih.gov This tracer is first incorporated into chylomicron triglycerides, enters the systemic circulation, and is then taken up by various tissues, including the heart, liver, skeletal muscle, and adipose depots. nih.govnih.gov This methodology has revealed that in individuals with prediabetes and abdominal obesity, there is an increased partitioning of dietary fatty acids to the heart, which is associated with subclinical ventricular dysfunction. nih.gov
Furthermore, these imaging tools are instrumental in understanding how different tissues adapt their metabolism in response to various stimuli. For example, in isolated rat hearts, the presence of glucose was shown to increase the storage and decrease the oxidation of ¹²³I-16-iodo-9-hexadecenoic acid. nih.gov This demonstrates the intricate interplay between different energy substrates and how their availability can reprogram cellular metabolic pathways.
The investigation of various hexadecenoic acid isomers is also shedding light on their distinct biological roles. nih.govplos.org For instance, palmitoleic acid (9cis-16:1) is recognized as an anti-inflammatory lipokine, while its positional isomer, sapienic acid (6cis-16:1), is also found in human tissues and shows different metabolic trends in conditions like obesity. plos.org
Potential for Advancing Fundamental Understanding of Organ-Specific Fatty Acid Utilization
The application of this compound and its analogs holds significant promise for advancing our fundamental understanding of how different organs utilize fatty acids in both healthy and diseased states. The ability to non-invasively measure fatty acid uptake and metabolism in specific organs provides a powerful tool to investigate organ-specific metabolic signatures. nih.govnih.gov
In cardiology, radioiodinated fatty acids have been pivotal in assessing myocardial metabolism. oup.comresearchgate.net They have helped establish that under normal conditions, the heart relies heavily on fatty acid oxidation for energy. researchgate.net However, in ischemic conditions, there is a metabolic shift towards glucose utilization. researchgate.net Tracers like ¹²³I-16-iodo-9-hexadecenoic acid have been selected for their high myocardial uptake to study these processes. oup.com
Beyond the heart, these tracers are being used to explore fatty acid metabolism in other organs. PET studies with [¹⁸F]FTHA have been used to quantify dietary fatty acid uptake in the liver, skeletal muscle, and various adipose tissue depots. nih.govnih.gov This has been crucial in understanding the mechanisms of lipotoxicity, where excess fat accumulation in non-adipose tissues contributes to metabolic diseases like type 2 diabetes. nih.gov
The development of cell-specific knockout models combined with these imaging techniques offers even greater precision. For example, studies in mice with endothelial cell-specific deletion of the fatty acid transporter CD36 showed reduced uptake of radiolabeled long-chain fatty acids into the heart, skeletal muscle, and brown adipose tissue, highlighting the critical role of the endothelium in regulating fatty acid delivery to parenchymal cells. jci.org
Future research in this area will likely continue to refine these techniques, providing a more detailed picture of organ-specific fatty acid handling and its implications for a wide range of diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 16-iodo-9-hexadecenoic acid, and how can its radiochemical purity be verified?
- Methodological Answer : The synthesis of this compound involves iodination of the precursor fatty acid. Robinson et al. (1977) demonstrated a kit-based method using I-123 for radiolabeling, where the iodine atom is introduced at the terminal carbon (C16) via nucleophilic substitution or electrophilic addition . Post-synthesis, purity is assessed using thin-layer chromatography (TLC) with solvent systems optimized for iodinated fatty acids (e.g., hexane:ethyl acetate 9:1). Radiochemical yield is quantified via gamma counting, and structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for iodine (e.g., δ~3.5 ppm for CH₂-I in ¹H NMR) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm regioselectivity of iodination and double bond geometry (Z/E). The coupling constants (J) in ¹H NMR distinguish cis (J ~10–12 Hz) vs. trans (J ~15–18 Hz) configurations at the C9 position .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of iodine (e.g., m/z 381.1 for C₁₆H₂₉O₂I) .
- Infrared (IR) Spectroscopy : To detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-I stretch at ~500–600 cm⁻¹) .
Q. What safety protocols are essential when handling iodinated fatty acids like this compound?
- Methodological Answer : Due to iodine’s volatility and potential toxicity:
- Use explosion-proof ventilation to minimize inhalation risks (P241, P271) .
- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure (P280) .
- Store in light-resistant containers at –20°C to prevent radiolytic decomposition .
Advanced Research Questions
Q. How can the radiochemical yield of I-123-labeled this compound be optimized for myocardial imaging?
- Methodological Answer : Optimize reaction parameters:
- Temperature : Conduct iodination at 40–50°C to balance reaction rate and iodine stability .
- Catalyst : Use Cu(I) or phase-transfer catalysts to enhance iodine incorporation efficiency.
- Purification : Employ solid-phase extraction (SPE) with C18 cartridges to remove unreacted I-123, ensuring >95% radiochemical purity . Validate via biodistribution studies in murine models, comparing heart-to-liver uptake ratios to benchmark agents like ¹²³I-BMIPP .
Q. How do structural modifications (e.g., esterification, chain length) impact the pharmacokinetics of this compound?
- Methodological Answer :
- Esterification : Methyl esters (e.g., 16-iodo-9-hexadecenoate) increase lipophilicity, prolonging blood circulation but reducing myocardial uptake. Compare partition coefficients (log P) using shake-flask assays .
- Chain Shortening : Derivatives like 14-iodo-9-tetradecenoic acid may exhibit faster clearance but lower target specificity. Test in perfused rat heart models, monitoring fatty acid oxidation rates via ¹⁴CO₂ trapping .
Q. What experimental strategies resolve contradictions in reported myocardial uptake data for iodinated fatty acids?
- Methodological Answer : Discrepancies may arise from:
- Isomerization : Ensure double bond geometry (Z vs. E) is preserved during synthesis via inert atmosphere (N₂/Ar) .
- Metabolic Interference : Co-administer inhibitors of β-oxidation (e.g., etomoxir) to isolate uptake mechanisms .
- Imaging Protocols : Standardize SPECT acquisition parameters (e.g., collimator type, energy window) to reduce variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
